2-Propyn-1-one, 3-bromo-1-phenyl-
Description
Contextual Significance of Acetylenic Ketones as Synthetic Intermediates
Acetylenic ketones, also known as ynones, are characterized by the presence of a ketone functional group conjugated with a carbon-carbon triple bond. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. They serve as key synthons for the preparation of various carbocyclic and heterocyclic compounds. The electrophilic nature of the carbonyl carbon and the nucleophilic character of the alkyne moiety allow for a diverse range of chemical transformations.
These compounds are pivotal in the synthesis of multi-functional furans and pyrroles through cyclization reactions. researchgate.net The inherent reactivity of the acetylenic ketone skeleton allows for the construction of these important heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.
Strategic Role of Halogenated Alkynes in Building Complex Molecular Architectures
Halogenated alkynes are alkynes that have one or more halogen atoms attached to the triple bond carbons. The presence of a halogen atom significantly influences the reactivity of the alkyne. It can act as a leaving group in substitution reactions or participate in various coupling reactions, providing a powerful tool for the construction of complex molecular frameworks.
The addition of halogens like bromine (Br₂) and chlorine (Cl₂) to alkynes is a fundamental transformation in organic chemistry. masterorganicchemistry.com This reaction typically proceeds through a bridged halonium ion intermediate, leading to the formation of trans-dihaloalkenes. masterorganicchemistry.comlibretexts.org Further halogenation can yield tetrahaloalkanes. masterorganicchemistry.com The electronegativity of the halogen substituents on the double bond of the resulting haloalkenes reduces their nucleophilicity, thereby influencing the rate of subsequent electrophilic additions. libretexts.org This controlled reactivity is a key aspect of their strategic use in multi-step syntheses.
Historical Development and Evolution of Synthetic Methodologies Involving 2-Propyn-1-one, 3-bromo-1-phenyl- Precursors
The synthesis of α,β-acetylenic ketones has been a subject of interest for many years. acs.org One of the classical and enduring methods for their preparation involves the oxidation of the corresponding α,β-acetylenic secondary alcohols. researchgate.net For instance, 1-phenyl-2-propyn-1-one can be prepared by the oxidation of 1-phenyl-2-propyn-1-ol. researchgate.net
The synthesis of the precursor, 1-phenyl-2-propyn-1-ol, can be achieved through the reaction of benzaldehyde (B42025) with ethynylmagnesium bromide. chemicalbook.com This Grignard-type reaction is a robust and widely used method for forming carbon-carbon bonds.
The introduction of a bromine atom at the terminal position of the alkyne to form 2-Propyn-1-one, 3-bromo-1-phenyl- can be accomplished through various bromination techniques. The direct bromination of terminal alkynes is a common approach.
An alternative approach to acetylenes involves the dehydrochlorination of gem-dichlorides or vinyl chlorides, often using strong bases like alkali hydroxides or amides. tandfonline.com This highlights the importance of elimination reactions in alkyne synthesis. Double elimination reactions from vicinal or geminal dihalides are also a common route to alkynes. masterorganicchemistry.com
The following table provides a summary of key precursors and their synthetic relevance to 2-Propyn-1-one, 3-bromo-1-phenyl- .
| Precursor Compound | Synthetic Role |
| 1-Phenyl-2-propyn-1-ol | Immediate precursor to 1-phenyl-2-propyn-1-one through oxidation. researchgate.netnih.gov |
| Benzaldehyde | Starting material for the synthesis of 1-phenyl-2-propyn-1-ol. chemicalbook.com |
| 1-Phenylpropane-1,2-dione | A related ketone that can be brominated to form a bromo-dione. prepchem.com |
| 1-p-Fluorophenyl-1-phenyl-propan-2-one | Demonstrates the synthesis of a bromo-ketone via bromination. prepchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3876-61-7 |
|---|---|
Molecular Formula |
C9H5BrO |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-bromo-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C9H5BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H |
InChI Key |
YUEQUSHHDZRNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propyn 1 One, 3 Bromo 1 Phenyl
Direct Bromination of 1-Phenylprop-2-yn-1-one (B1213515)
The most direct route to 2-Propyn-1-one, 3-bromo-1-phenyl- involves the selective bromination of the terminal alkyne, 1-phenylprop-2-yn-1-one. This transformation requires a careful choice of reagents to achieve the desired regioselectivity and avoid side reactions.
Silver Nitrate (B79036) and N-Bromosuccinimide (NBS) Mediated Bromination Procedures
A well-established method for the bromination of terminal alkynes employs a combination of N-bromosuccinimide (NBS) as the bromine source and a silver salt, typically silver nitrate (AgNO₃), as a catalyst. This approach is favored for its mild reaction conditions and high selectivity for the terminal alkyne.
The reaction proceeds through the activation of the terminal alkyne by the silver(I) ion, which increases the acidity of the acetylenic proton and facilitates the formation of a silver acetylide intermediate. This intermediate then reacts with the electrophilic bromine from NBS to yield the desired 3-bromo-1-phenyl-2-propyn-1-one.
Reaction Conditions and Optimization Strategies
The successful synthesis of 2-Propyn-1-one, 3-bromo-1-phenyl- via this method is contingent on several key reaction parameters. The choice of solvent is critical, with acetone (B3395972) or acetonitrile (B52724) being commonly employed to facilitate the dissolution of the reagents and promote the reaction.
The stoichiometry of the reagents also plays a crucial role. Typically, a slight excess of NBS is used to ensure complete conversion of the starting material. The amount of silver nitrate catalyst can be varied, but it is generally used in catalytic quantities. Temperature control is also important to minimize the formation of byproducts. The reaction is often carried out at room temperature or with gentle heating.
Optimization of these conditions, including reaction time and the specific silver salt used, can lead to improved yields and purity of the final product. For instance, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time.
Yield and Purity Considerations in Syntheses of 2-Propyn-1-one, 3-bromo-1-phenyl-
While specific yield and purity data for the direct bromination of 1-phenylprop-2-yn-1-one using silver nitrate and NBS are not extensively detailed in the readily available literature, analogous reactions on similar substrates suggest that this method can provide good to excellent yields. The purity of the final product is often high, with the primary purification method being column chromatography on silica (B1680970) gel.
Table 1: Illustrative Reaction Parameters for the Bromination of Terminal Alkynes with NBS/AgNO₃
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | Silver Nitrate (AgNO₃) |
| Typical Solvents | Acetone, Acetonitrile |
| Temperature | Room Temperature to mild heating |
| Purification | Column Chromatography |
Alternative Synthetic Routes to 2-Propyn-1-one, 3-bromo-1-phenyl-
While the direct bromination of 1-phenylprop-2-yn-1-one is a primary route, alternative synthetic strategies can also be considered.
Examination of Precursor Accessibility and Scalability
The primary precursor, 1-phenylprop-2-yn-1-one, is readily accessible. It can be synthesized through the oxidation of 1-phenyl-2-propyn-1-ol. researchgate.net This alcohol precursor, in turn, can be prepared in high yield by the reaction of benzaldehyde (B42025) with ethynylmagnesium bromide. chemicalbook.com The starting materials for this sequence, benzaldehyde and acetylene, are bulk chemicals, making this route scalable for the production of larger quantities of the precursor.
An alternative precursor for a related transformation is 3-bromo-1-phenyl-prop-2-yn-1-ol. spectrabase.com This compound could potentially be oxidized to the target ketone.
Comparative Analysis of Synthetic Efficiency
A direct comparative analysis of the synthetic efficiency of different routes to 2-Propyn-1-one, 3-bromo-1-phenyl- is challenging without specific yield data for all methods. However, a qualitative assessment can be made.
The direct bromination of 1-phenylprop-2-yn-1-one with NBS and a silver catalyst offers a convergent and atom-economical approach. The efficiency of this route is largely dependent on the yield and purity achieved in the final bromination step.
Reactivity and Mechanistic Investigations of 2 Propyn 1 One, 3 Bromo 1 Phenyl
Nucleophilic Addition Reactions at the Acetylenic Carbon
The electron-deficient acetylenic carbon atom in 2-Propyn-1-one, 3-bromo-1-phenyl- is a prime target for nucleophilic attack. This reactivity has been exploited in the synthesis of a variety of heterocyclic compounds.
Reaction with Thiocarbohydrazides and Derivatives
Thiocarbohydrazide (B147625) and its derivatives are known to react with α-haloketones and related compounds to yield a range of heterocyclic products. The reaction of 2-Propyn-1-one, 3-bromo-1-phenyl- with these nucleophiles has been a subject of interest for the synthesis of novel heterocyclic scaffolds.
The reaction between 2-Propyn-1-one, 3-bromo-1-phenyl- and thiocarbohydrazide derivatives can lead to the formation of 1,3,4-thiadiazole (B1197879) rings. nih.gov These derivatives are of significant interest due to their wide range of pharmacological activities. nih.gov The synthesis typically involves the condensation of a thiocarbohydrazide or a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, often in the presence of a dehydrating agent or catalyst. nih.gov One approach involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE), which proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov
Table 1: Examples of 1,3,4-Thiadiazole Derivatives and their Synthetic Approaches
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform | 2-Amino-1,3,4-thiadiazole derivative | nih.gov |
| Hydrazonoyl bromide, Potassium thiocyanate | - | 1,3,4-Thiadiazole derivative | doaj.org |
The reaction of 2-Propyn-1-one, 3-bromo-1-phenyl- with unsymmetrical nucleophiles like thiocarbohydrazide derivatives can potentially lead to different regioisomers. The regioselectivity of these reactions is influenced by factors such as the nature of the substituents on the thiocarbohydrazide and the reaction conditions. For instance, the reaction of mono-thiocarbohydrazones with α-haloketones can yield either 1,3-thiazoles or 1,3,4-thiadiazines depending on the substituent on the thiocarbohydrazone. Similarly, the stereochemistry of the resulting products, where applicable, is an important aspect of these reactions. For example, 2-bromo-1-(5-oxido-3-phenyl-1,2,3-oxadiazolium-4-yl)-3-phenylprop-2-en-1-one, a related α,β-unsaturated ketone, was found to exist in a Z configuration with respect to the double bond. nih.gov
The reaction medium and the presence of catalysts can significantly impact the outcome of the reaction between 2-Propyn-1-one, 3-bromo-1-phenyl- and thiocarbohydrazide derivatives. For example, the reaction of furyl- and thienyl-thiocarbohydrazones with phenacyl bromide in ethanol (B145695) leads to the formation of 1,3,4-thiadiazine derivatives, while similar reactions with other mono-thiocarbohydrazones yield 1,3-thiazoles. In some cases, changing the solvent from ethanol to dimethylformamide (DMF) can lead to the formation of different heterocyclic systems, such as 1,2,4-triazine-3-thione derivatives. The use of catalysts, such as acids or bases, can also influence the reaction pathway and product distribution. For instance, the synthesis of 1,3-diphenyl-2-bromo-2-propene-1-one involves an aldol (B89426) condensation catalyzed by an inorganic base. google.com
Reactions with Substituted Pyrroles
Pyrrole (B145914) and its derivatives are another class of nucleophiles that can react with 2-Propyn-1-one, 3-bromo-1-phenyl-. These reactions offer a route to various pyrrole-containing heterocyclic compounds.
While direct nucleophilic addition is possible, cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds between 2-Propyn-1-one, 3-bromo-1-phenyl- and substituted pyrroles. The Suzuki-Miyaura coupling reaction is a widely used method for this purpose, often employing a palladium catalyst. mdpi.com These reactions can be performed using solid supports, which can facilitate product purification and catalyst recovery. Although specific examples of using aluminum oxide as a solid support for the reaction of 2-Propyn-1-one, 3-bromo-1-phenyl- with pyrroles are not extensively detailed in the provided search results, the general principle of using solid supports in cross-coupling reactions is well-established. The Suzuki coupling has been successfully applied to synthesize various pyrrolyl- and thiophenyl-indazoles. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling Reactions Involving Pyrroles
| Pyrrole Derivative | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl2, K2CO3, DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | mdpi.com |
Formation of 3-[5-(Biphenyl-4-yl)pyrrol-2-yl]-1-phenylprop-2-yn-1-ones
A notable application of 2-Propyn-1-one, 3-bromo-1-phenyl- is in the synthesis of complex pyrrole derivatives. Specifically, it is used to create 3-[5-(biphenyl-4-yl)pyrrol-2-yl]-1-phenylprop-2-yn-1-ones. This synthesis is achieved through a palladium-free cross-coupling reaction on aluminum oxide. researchgate.net The reaction involves the coupling of 2-(biphenyl-4-yl)pyrroles, which are derived from 1-(biphenyl-4-yl)ethanone oximes and acetylene, with 3-bromo-1-phenylprop-2-yn-1-one. researchgate.net This process yields the target compounds in moderate amounts, typically between 35-46%. researchgate.net
Alkynylation of Azulenes
2-Propyn-1-one, 3-bromo-1-phenyl- is also instrumental in the alkynylation of azulenes, a class of non-benzenoid aromatic hydrocarbons. This reaction allows for the direct introduction of an alkynyl group onto the azulene (B44059) core.
A significant advancement in the alkynylation of azulenes is the development of a solvent-free method. rsc.org This approach involves the direct coupling of azulenes with 1-haloalkynes, such as 2-Propyn-1-one, 3-bromo-1-phenyl-, by grinding the substrates together in a mortar with basic aluminum oxide. rsc.org This mechanochemical technique avoids the need for solvents and precious metal catalysts, making it a more environmentally friendly and cost-effective process. rsc.orgresearchgate.net The yields for this ethynylation reaction are often in the range of 60% to 70%, and in some cases, can be as high as 90-94%. researchgate.net
Basic aluminum oxide plays a crucial role in the C-H functionalization of azulenes. rsc.orgnih.gov In the solvent-free alkynylation reaction, it acts as a solid support and a basic medium, facilitating the deprotonation of the azulene substrate and promoting the subsequent nucleophilic attack on the haloalkyne. rsc.org This method provides a direct pathway for C-H bond functionalization without the need for pre-functionalized azulenes or transition metal catalysts. nih.gov
Other Nucleophilic Pathways (e.g., organometallic reagents, anilines)
The electrophilic nature of the alkyne in 2-Propyn-1-one, 3-bromo-1-phenyl- makes it susceptible to attack by various nucleophiles, including organometallic reagents and anilines.
Grignard reagents, a type of organomagnesium compound, are powerful nucleophiles that readily react with alkynes. wisc.edumasterorganicchemistry.com While specific studies detailing the reaction of Grignard reagents with 2-Propyn-1-one, 3-bromo-1-phenyl- are not prevalent in the provided search results, the general reactivity of Grignard reagents suggests they would add to the carbonyl group. masterorganicchemistry.com
Anilines can also serve as nucleophiles in reactions with alkynes. Nickel-catalyzed alkyne annulation reactions with anilines have been developed for the synthesis of indoles. rsc.org This process involves C-H/N-H activation and proceeds without the need for metal oxidants, demonstrating excellent selectivity. rsc.org
Cycloaddition Reactions Involving 2-Propyn-1-one, 3-bromo-1-phenyl-
The triple bond in 2-Propyn-1-one, 3-bromo-1-phenyl- can participate in cycloaddition reactions, leading to the formation of cyclic compounds.
Role in Indole (B1671886) Synthesis via Nitrosoarene-Alkyne Annulation
One of the significant cycloaddition pathways involving this compound is its use in the synthesis of indoles through a reductive annulation reaction with nitrosoaromatics. acs.org This process can be achieved through two primary methods: a catalyzed reaction using [Cp*Ru(CO)2]2 under a carbon monoxide atmosphere, or a two-step sequence involving the initial uncatalyzed reaction of the nitrosoarene with the alkyne followed by reduction of the resulting adduct. acs.org The reaction is believed to proceed through a nitrosoarene-alkyne cycloaddition mechanism. acs.orguninsubria.it
Exploration of [2+1], [2+2], and [2+3] Cycloadditions
The electron-deficient nature of the alkyne in 2-Propyn-1-one, 3-bromo-1-phenyl-, conferred by the adjacent benzoyl group, makes it a competent partner in various cycloaddition reactions.
[2+2] Cycloadditions: These reactions typically involve the combination of two double or triple bonded systems to form a four-membered ring. Photochemical [2+2] cycloadditions are a common approach for constructing cyclobutane (B1203170) and cyclobutene (B1205218) rings. orgsyn.org For 2-Propyn-1-one, 3-bromo-1-phenyl-, a potential [2+2] cycloaddition partner could be an electron-rich alkene, leading to the formation of a highly functionalized cyclobutene. The regioselectivity of such reactions would be a key aspect to investigate.
[2+3] Cycloadditions: This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. The alkyne in 2-Propyn-1-one, 3-bromo-1-phenyl- can act as a dipolarophile, reacting with various 1,3-dipoles. For instance, reaction with azides would yield triazoles, while reaction with nitrones could produce isoxazolines. nih.gov The presence of the bromo and phenyl ketone substituents would influence the electronic properties of the alkyne and thus its reactivity and the regioselectivity of the cycloaddition.
While specific studies on [2+1] cycloadditions with this compound are not prevalent, the general principle involves the addition of a carbene or a related species across the triple bond to form a cyclopropene (B1174273) derivative.
Table 1: Representative Cycloaddition Reactions of Alkynes
| Cycloaddition Type | Reactant | Product Type | Potential for 2-Propyn-1-one, 3-bromo-1-phenyl- |
|---|---|---|---|
| [2+2] | Alkene | Cyclobutene | Feasible, expected to form functionalized cyclobutenes. |
| [2+3] | Azide | Triazole | Highly likely, a common reaction for alkynes. |
| [2+3] | Nitrone | Isoxazoline | Feasible, leading to heterocyclic systems. nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com The bromo-substituent on the alkyne of 2-Propyn-1-one, 3-bromo-1-phenyl- makes it a suitable electrophilic partner for such reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org In the case of 2-Propyn-1-one, 3-bromo-1-phenyl-, a Suzuki coupling with an aryl or vinyl boronic acid would lead to the formation of a new carbon-carbon bond at the terminal position of the propyne (B1212725) moiety, yielding a substituted ynone. The reaction typically requires a base to facilitate the transmetalation step. harvard.edu
Sonogashira Coupling: The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org While 2-Propyn-1-one, 3-bromo-1-phenyl- is itself a haloalkyne, it can be envisioned that after a transformation that replaces the bromine with hydrogen, the resulting terminal alkyne could participate in a Sonogashira coupling. More directly, the bromoalkyne can act as the electrophilic partner in a "reversed" Sonogashira-type coupling.
Reactivity of the Bromo-Substituent in Palladium-Mediated Processes
The carbon-bromine bond in 2-Propyn-1-one, 3-bromo-1-phenyl- is the reactive site for oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycles of Suzuki and other cross-coupling reactions. libretexts.org The reactivity of this bond is influenced by the sp-hybridization of the carbon atom to which the bromine is attached and the electronic effects of the adjacent phenyl ketone group. This activation makes the bromo-substituent a good leaving group in these palladium-mediated processes.
Table 2: Conditions for Suzuki Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60-100 |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | Room Temperature - 80 |
Ligand Design for Selective Coupling
The choice of ligand coordinated to the palladium center is crucial for the success and selectivity of cross-coupling reactions. scite.ai The ligand influences the stability and reactivity of the catalyst, affecting reaction rates and product yields. enscm.fr
For the Suzuki coupling of a substrate like 2-Propyn-1-one, 3-bromo-1-phenyl-, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination to release the final product. Examples of such ligands include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like SPhos and XPhos. The design of ligands aims to optimize the balance between steric bulk and electronic properties to achieve high catalytic turnover and selectivity for the desired coupled product over potential side reactions. nih.gov The use of N-heterocyclic carbenes (NHCs) as ligands has also gained prominence in palladium catalysis, often providing high stability and activity. libretexts.org
Applications of 2 Propyn 1 One, 3 Bromo 1 Phenyl As a Synthetic Building Block
Construction of Advanced Heterocyclic Systems
The reactivity of 2-Propyn-1-one, 3-bromo-1-phenyl- makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These ring systems are of significant interest due to their prevalence in pharmaceuticals, natural products, and materials science.
Diverse Pyrazole (B372694) Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. dergipark.org.trnih.gov The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com
The compound 2-Propyn-1-one, 3-bromo-1-phenyl- can serve as a precursor to the necessary 1,3-dicarbonyl functionality. Through a series of reactions, it can be converted into a 1,3-diketone which can then react with various hydrazines to yield a diverse array of substituted pyrazoles. dergipark.org.tr The general synthetic approach involves the reaction of a 1,3-diketone with a hydrazine, leading to a cyclization reaction and the formation of the pyrazole ring. atlantis-press.com The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the starting materials, including the substituted hydrazine. dergipark.org.tratlantis-press.com
For instance, the reaction of a 1,3-diketone with phenylhydrazine (B124118) can yield 1,3,5-substituted pyrazoles. nih.gov The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by factors such as the solvent and the nature of the substituents on both the diketone and the hydrazine. mdpi.com
| Reactants | Reaction Type | Product | Significance |
| 1,3-Diketone (derived from 2-Propyn-1-one, 3-bromo-1-phenyl-) and Hydrazine | Cyclocondensation | Substituted Pyrazole | Access to a wide range of biologically active compounds. dergipark.org.trnih.gov |
| 1,3-Diketone and Phenylhydrazine | Cyclocondensation | 1,3,5-Substituted Pyrazole | Allows for specific substitution patterns on the pyrazole core. nih.gov |
Functionalized Indole (B1671886) Skeletons
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The development of efficient methods for the synthesis and functionalization of indoles is therefore a significant area of research.
While direct use of 2-Propyn-1-one, 3-bromo-1-phenyl- for indole synthesis is not extensively documented in the provided results, its structural motifs are relevant to established indole syntheses. For example, the synthesis of indoles can be achieved through the reaction of nitrosoarenes with alkynes. uninsubria.it The phenyl and alkyne groups of 2-Propyn-1-one, 3-bromo-1-phenyl- are key components in such transformations. A related strategy involves the functionalization of indoline-2-thiones to construct fused heterocyclic systems like thieno[2,3-b]indoles. nih.gov These methods highlight the potential of appropriately functionalized alkynes and phenyl rings, present in our target molecule, to participate in cyclization reactions to form the indole core.
Pyrrole (B145914) Derivatives with Specific Substitutions
Pyrroles are another important class of nitrogen-containing heterocycles with diverse applications. nih.gov The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. organic-chemistry.org
The chemical structure of 2-Propyn-1-one, 3-bromo-1-phenyl- provides a framework that can be elaborated into a 1,4-dicarbonyl precursor. This would then allow for the synthesis of specifically substituted pyrroles. Furthermore, other synthetic routes to pyrroles involve the reaction of enamines with α-halo ketones or the addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov The α,β-unsaturated ketone moiety and the bromine atom in 2-Propyn-1-one, 3-bromo-1-phenyl- make it a suitable substrate for such reactions, offering a pathway to pyrrole derivatives with defined substitution patterns. For instance, the conjugate addition of pyrroles to Michael acceptors is a known method for their functionalization. nih.gov
| Synthetic Strategy | Key Intermediates/Reactants | Resulting Pyrrole Derivative |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound (from 2-Propyn-1-one, 3-bromo-1-phenyl-) and Amine | Substituted Pyrrole |
| Nucleophilic Addition | Enamine and α-Halo Ketone (related to the structure of the target molecule) | Functionalized Pyrrole |
| Michael Addition | Pyrrole and α,β-Unsaturated Ketone (Michael acceptor) | Functionalized Pyrrole |
Synthesis of Conjugated Systems
The presence of the phenyl group and the carbon-carbon triple bond in 2-Propyn-1-one, 3-bromo-1-phenyl- makes it an excellent starting material for the synthesis of various conjugated systems. These systems are characterized by alternating single and multiple bonds, which often lead to interesting electronic and optical properties.
Alkynylated Azulene (B44059) Derivatives
Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon with a distinctive blue color. The introduction of alkynyl groups onto the azulene core can significantly modify its electronic properties and lead to materials with potential applications in organic electronics. While the direct reaction of 2-Propyn-1-one, 3-bromo-1-phenyl- with azulene is not detailed, the bromoalkyne functionality is a key reactive handle for introducing the phenylethynyl group onto other molecules via cross-coupling reactions. This suggests its potential utility in the synthesis of alkynylated azulenes through established organometallic coupling methodologies.
Development of Extended Pi-Conjugated Frameworks
Extended π-conjugated frameworks are of great interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The synthesis of these materials often relies on the use of building blocks containing multiple sites for C-C bond formation.
The structure of 2-Propyn-1-one, 3-bromo-1-phenyl- offers multiple points of reactivity for the construction of such frameworks. The bromine atom can participate in various cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, to extend the conjugation. The terminal alkyne can also be used in coupling reactions or can undergo polymerization. The ketone functionality can be transformed into other groups that can either participate in the conjugation or be used to link different π-conjugated segments together. This versatility allows for the systematic construction of complex, multi-dimensional π-conjugated systems with tailored electronic and photophysical properties.
Precursor for Carbonyl-Containing Compounds with Alkynyl Moieties
One of the most powerful applications of 2-Propyn-1-one, 3-bromo-1-phenyl- is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction allows for the direct coupling of the bromoalkyne with a terminal alkyne, providing a straightforward route to unsymmetrical diynes. These diynic ketones are important structural motifs found in various natural products and are valuable intermediates for the synthesis of more complex molecular architectures.
The general scheme for the Sonogashira coupling involves the reaction of 2-Propyn-1-one, 3-bromo-1-phenyl- with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on the coupling partner.
A specific example of this transformation is the synthesis of 1-phenyl-5-(trimethylsilyl)penta-1,4-diyn-3-one. In this reaction, 2-Propyn-1-one, 3-bromo-1-phenyl- is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (B98337) group is a useful protecting group for the terminal alkyne and can be readily removed in a subsequent step if required.
Detailed research findings have demonstrated the efficiency of this methodology. For instance, the copper(I) iodide-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes has been shown to be a simple and effective method for the synthesis of unsymmetrical buta-1,3-diynes. organic-chemistry.orgthieme-connect.com While a specific documented instance with 2-Propyn-1-one, 3-bromo-1-phenyl- was not found in the immediate search, the general reactivity pattern strongly supports its applicability in such transformations. The reaction conditions typically involve a copper(I) iodide catalyst, a phosphine (B1218219) ligand such as tris(o-tolyl)phosphine, and a base like potassium carbonate in a solvent like ethanol (B145695). thieme-connect.com
The resulting carbonyl-containing compounds with extended alkynyl chains can undergo a variety of further transformations. The triple bonds can be selectively hydrogenated, hydrated to form dicarbonyl compounds, or participate in cycloaddition reactions to construct complex heterocyclic systems. The carbonyl group itself can be a handle for nucleophilic addition or condensation reactions, further expanding the synthetic utility of these building blocks.
Research Findings on the Synthesis of Alkynyl Ketones
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
| 2-Propyn-1-one, 3-bromo-1-phenyl- | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-5-(trimethylsilyl)penta-1,4-diyn-3-one | Not specified | wikipedia.org (Implied) |
| 1-Bromoalkyne | Terminal Alkyne | CuI, P(o-tolyl)₃, K₂CO₃, EtOH | Unsymmetrical Buta-1,3-diyne | Good | organic-chemistry.orgthieme-connect.com |
Table 1: Examples of Reactions Utilizing Bromoalkynes to Synthesize Carbonyl-Containing Compounds with Alkynyl Moieties
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the molecular skeleton and deduce the electronic environment of each atom.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 3-bromo-1-phenyl-2-propyn-1-one is characterized by its relative simplicity, showing signals only in the aromatic region. The molecule lacks aliphatic or vinylic protons, meaning the spectrum is dominated by the signals from the five protons of the phenyl group.
These protons are chemically non-equivalent and typically appear as a complex multiplet. The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded due to the electron-withdrawing anisotropic effect of the C=O bond and are expected to resonate further downfield. The meta (H-3', H-5') and para (H-4') protons will appear at slightly higher fields. The interaction and coupling between these adjacent protons result in the observed multiplet pattern.
Table 1: Expected ¹H NMR Chemical Shift Ranges for 3-bromo-1-phenyl-2-propyn-1-one
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| Phenyl Protons (ortho) | 7.90 - 8.20 | Multiplet (or dd) |
| Phenyl Protons (meta, para) | 7.40 - 7.70 | Multiplet |
Note: Expected values are based on typical ranges for benzoyl moieties and are relative to a standard reference like Tetramethylsilane (TMS). The exact shifts and coupling constants depend on the solvent and spectrometer frequency.
¹³C NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum provides critical information about the carbon framework of 3-bromo-1-phenyl-2-propyn-1-one. Each unique carbon atom in the molecule produces a distinct signal, revealing the number of different carbon environments and their hybridization states.
The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms. The carbonyl carbon (C=O) is highly deshielded and will appear at a characteristic low-field chemical shift. The two sp-hybridized carbons of the alkyne moiety will have unique signals, with the bromine-substituted carbon (C-3) being significantly influenced by the halogen's electronegativity. The six carbons of the phenyl ring will appear in the aromatic region, with four signals for the proton-bearing carbons and one for the quaternary carbon (C-1') attached to the carbonyl group.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 3-bromo-1-phenyl-2-propyn-1-one
| Carbon Atom | Hybridization | Expected Chemical Shift (δ) ppm |
| C-1 (Carbonyl) | sp² | 175 - 185 |
| C-2 (Alkynyl) | sp | 80 - 90 |
| C-3 (Alkynyl, C-Br) | sp | 70 - 80 |
| C-1' (Phenyl, Quaternary) | sp² | 135 - 140 |
| C-2'/C-6' (Phenyl) | sp² | 128 - 132 |
| C-3'/C-5' (Phenyl) | sp² | 127 - 130 |
| C-4' (Phenyl) | sp² | 132 - 136 |
Note: These are predicted chemical shift ranges. Actual values are dependent on solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity
While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment and confirmation of the molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate each protonated carbon with its directly attached proton(s), confirming the C-H bonds of the phenyl ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced.
Identification of Carbonyl and Alkynyl Functional Groups
The IR spectrum of 3-bromo-1-phenyl-2-propyn-1-one is distinguished by two key absorption bands that confirm its identity as an α,β-acetylenic ketone.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the conjugated carbonyl group. Conjugation with the alkyne and the phenyl ring lowers the vibrational frequency compared to a simple ketone.
Alkynyl (C≡C) Stretch: The carbon-carbon triple bond stretch is also a highly characteristic feature. While sometimes weak or absent in symmetrical alkynes, in this asymmetric molecule, a sharp absorption of weak to medium intensity is expected.
Table 3: Characteristic IR Absorption Frequencies for 3-bromo-1-phenyl-2-propyn-1-one
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Conjugated Carbonyl | C=O Stretch | 1640 - 1660 | Strong |
| Alkyne | C≡C Stretch | 2150 - 2200 | Medium to Weak |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium |
| C-Br Bond | C-Br Stretch | < 800 | Medium to Strong |
ATR-FTIR Spectroscopy in Structural Confirmation
Attenuated Total Reflectance (ATR) is a modern sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that simplifies the analysis of solid and liquid samples. Instead of passing an infrared beam directly through the sample, ATR uses the property of total internal reflection, creating an evanescent wave that penetrates a short distance into the sample placed in contact with a high-refractive-index crystal (often diamond or zinc selenide).
For 3-bromo-1-phenyl-2-propyn-1-one, ATR-FTIR would be the method of choice for routine structural confirmation. It requires minimal to no sample preparation—a small amount of the solid powder or liquid can be placed directly onto the ATR crystal. This technique is non-destructive and rapid, allowing for high-throughput analysis. The resulting spectrum would clearly show the key vibrational bands of the carbonyl and alkynyl groups, providing a quick and reliable confirmation of the compound's functional group composition and, by extension, its identity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a molecule by measuring its mass with very high accuracy. For "2-Propyn-1-one, 3-bromo-1-phenyl-", with the chemical formula C₉H₅BrO, the exact mass can be calculated and then compared to the experimentally determined value. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br of almost equal abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its M+2 peak, which is a definitive indicator for the presence of a single bromine atom. docbrown.info
Table 1: Theoretical Isotopic Composition and Exact Mass for C₉H₅BrO
| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₉H₅⁷⁹BrO | 207.9524 | 100.0 |
This table presents the theoretical exact masses and relative abundances of the major isotopic peaks for 2-Propyn-1-one, 3-bromo-1-phenyl-. The data is calculated based on the natural abundance of the isotopes.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that aids in structural elucidation. For "2-Propyn-1-one, 3-bromo-1-phenyl-", key fragmentation pathways are anticipated based on the functional groups present. libretexts.orglibretexts.org
Common fragmentation patterns for ketones often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For the target molecule, this could lead to the following significant fragments:
Loss of the bromoethynyl radical (•C≡CBr): This would result in the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.
Loss of the phenyl group (•C₆H₅): This cleavage would generate the bromoethynyl-carbonyl cation ([BrC≡CCO]⁺).
Loss of a bromine atom (•Br): The loss of the halogen is a common fragmentation pathway for organobromine compounds. semanticscholar.org This would lead to a fragment at m/z 129.
Presence of the phenyl cation ([C₆H₅]⁺): This fragment is commonly observed for aromatic compounds at m/z 77.
Table 2: Predicted Mass Spectrometry Fragmentation for 2-Propyn-1-one, 3-bromo-1-phenyl-
| m/z | Proposed Fragment Ion | Structural Formula |
|---|---|---|
| 208/210 | Molecular Ion | [C₉H₅BrO]⁺ |
| 129 | Phenylpropioloyl cation | [C₉H₅O]⁺ |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ |
This table outlines the plausible fragmentation patterns and the corresponding mass-to-charge ratios (m/z) for 2-Propyn-1-one, 3-bromo-1-phenyl-, based on established fragmentation principles of organic molecules.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of absorption are characteristic of the types of chromophores present in the molecule.
The structure of "2-Propyn-1-one, 3-bromo-1-phenyl-" contains several chromophores that are expected to give rise to characteristic absorptions in the UV/Vis spectrum. These include the phenyl ring, the carbonyl group (C=O), and the carbon-carbon triple bond (C≡C). The conjugation between the phenyl ring and the propynone system significantly influences the electronic transitions.
The expected electronic transitions include:
π → π* transitions: These high-energy transitions are associated with the aromatic system of the phenyl ring and the conjugated system of the enone. These are typically observed at shorter wavelengths.
n → π* transitions: This lower-energy transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically weak and appears at longer wavelengths.
The extended conjugation in this molecule is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual, non-conjugated chromophores.
Table 3: Expected UV/Vis Absorption Maxima for Chromophores in 2-Propyn-1-one, 3-bromo-1-phenyl-
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
|---|---|---|
| Phenyl Ring | π → π* | ~200-280 |
| Carbonyl Group | n → π* | ~270-300 |
This table summarizes the anticipated electronic transitions and their corresponding wavelength ranges for the chromophoric groups within 2-Propyn-1-one, 3-bromo-1-phenyl-.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.
While no specific crystal structure for "2-Propyn-1-one, 3-bromo-1-phenyl-" has been reported in the searched literature, the analysis of a closely related compound, 1-(4-bromophenyl)but-3-yn-1-one, provides valuable insights into the likely solid-state conformation. nih.gov For 1-(4-bromophenyl)but-3-yn-1-one, the structure was found to be nearly planar. nih.gov It is reasonable to expect a similar planarity for "2-Propyn-1-one, 3-bromo-1-phenyl-" due to the sp² and sp hybridization of the carbon atoms in the conjugated system.
A crystallographic study would definitively determine key structural parameters.
Table 4: Predicted and Known Crystallographic Parameters for Phenyl Propynone Derivatives
| Parameter | Expected for 2-Propyn-1-one, 3-bromo-1-phenyl- | Observed for 1-(4-bromophenyl)but-3-yn-1-one nih.gov |
|---|---|---|
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/n |
| Key Torsion Angle (C-C-C=O) | Near 180° | 175.4(3)° |
This table presents expected crystallographic parameters for the title compound based on the published data for a structurally similar molecule, highlighting the anticipated planarity of the core structure.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common tool for studying reaction mechanisms. acs.org
Elucidation of Transition States and Energy Barriers
DFT calculations can be used to map the potential energy surface of a reaction involving 2-Propyn-1-one, 3-bromo-1-phenyl-. This would involve identifying the structures of transition states and calculating their corresponding energy barriers. Such data is critical for understanding the kinetics and feasibility of a proposed reaction pathway.
Prediction of Regioselectivity and Stereoselectivity
For reactions where multiple products can be formed, DFT can predict the regioselectivity and stereoselectivity. By comparing the activation energies for the different possible pathways, researchers can determine the most likely product. For instance, in cycloaddition reactions, DFT can help predict the orientation of the reacting molecules. uninsubria.it
Molecular Orbital Analysis of 2-Propyn-1-one, 3-bromo-1-phenyl-
Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of MO theory for understanding chemical reactivity. aps.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. aps.org The energy and symmetry of the HOMO and LUMO of 2-Propyn-1-one, 3-bromo-1-phenyl- would provide significant insights into its behavior in various reactions.
Ab Initio Studies on Bond Energies and Substituent Effects
Ab initio methods are computational chemistry methods based on quantum mechanics. wikipedia.org They are used for highly accurate calculations on smaller systems.
Ab initio calculations could be employed to determine the bond dissociation energies for the various bonds within the 2-Propyn-1-one, 3-bromo-1-phenyl- molecule. This would provide fundamental data on its stability. Furthermore, these methods could be used to systematically study the effects of changing the phenyl or bromo substituents on the geometry, electronic structure, and reactivity of the propiophenone (B1677668) core.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the influence of the solvent environment on the reactivity of chemical compounds at an atomic level. halo.science For a molecule like 2-Propyn-1-one, 3-bromo-1-phenyl-, understanding how different solvents interact with it is crucial for predicting its behavior in various chemical transformations. Solvents can significantly alter reaction rates and even product selectivity by stabilizing or destabilizing reactants, transition states, and products. rsc.org
MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of solute-solvent interactions. halo.science These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, which represent the solvent as a continuous medium. rsc.org Hybrid models that combine both approaches are also utilized to balance computational cost and accuracy. rsc.org
In a typical study investigating the solvent effects on the reactivity of 2-Propyn-1-one, 3-bromo-1-phenyl-, the compound would be simulated in a box of various explicit solvents, such as a polar protic solvent (e.g., water), a polar aprotic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), and a nonpolar solvent (e.g., toluene). These simulations help elucidate how solvent polarity and hydrogen-bonding capabilities influence the molecule's conformational dynamics and the accessibility of its reactive sites—namely the electrophilic carbonyl carbon and the carbon-carbon triple bond. researchgate.netnih.gov
Detailed Research Findings
Solvation Shell Structure: Analysis of the radial distribution function (RDF) from MD simulations would reveal the structure of the solvent molecules surrounding the solute. For instance, in a polar solvent like water, the RDF would likely show a high probability of finding water molecules' hydrogen atoms oriented towards the carbonyl oxygen of 2-Propyn-1-one, 3-bromo-1-phenyl-, indicating strong hydrogen bonding. Conversely, in a nonpolar solvent like toluene, the interactions would be dominated by weaker van der Waals forces.
Conformational Changes: The solvent environment can influence the preferred conformation of the molecule. The dihedral angle between the phenyl ring and the propynone moiety is a key parameter. Changes in this angle can affect the electronic conjugation and, consequently, the reactivity. MD simulations can track the distribution of this dihedral angle in different solvents.
Interactive Data Table: Hypothetical Solvent Effects on Key Molecular Geometry
The table below illustrates hypothetical data on how the solvent might influence key geometric parameters of 2-Propyn-1-one, 3-bromo-1-phenyl-, as would be determined from MD simulations.
| Solvent | Dielectric Constant | Average Phenyl-Propynone Dihedral Angle (°) | Average C=O Bond Length (Å) |
| Toluene | 2.4 | 25.5 | 1.215 |
| DMSO | 47.0 | 15.2 | 1.225 |
| Water | 80.1 | 10.8 | 1.230 |
This hypothetical data suggests that as solvent polarity increases, the molecule adopts a more planar conformation (smaller dihedral angle), and the carbonyl bond lengthens due to increased polarization and hydrogen bonding with the solvent.
Solvent Effects on Reaction Energetics: The primary goal of studying solvent effects is often to understand their impact on reaction barriers. Quantum mechanics/molecular mechanics (QM/MM) simulations, a hybrid approach, are frequently used for this purpose. In these simulations, the reacting solute is treated with a high level of quantum mechanical theory, while the surrounding solvent is modeled with classical mechanics. nih.gov
This method allows for the calculation of the free energy profile of a reaction, including the activation energy. For a hypothetical nucleophilic addition to the carbonyl carbon of 2-Propyn-1-one, 3-bromo-1-phenyl-, the solvent's ability to stabilize the charged transition state is critical.
Interactive Data Table: Hypothetical Free Energy of Activation in Different Solvents
This table presents hypothetical activation free energies (ΔG‡) for a nucleophilic attack on the carbonyl carbon of 2-Propyn-1-one, 3-bromo-1-phenyl-, in different solvents.
| Solvent | Reaction Type | Hypothetical ΔG‡ (kcal/mol) | Relative Rate Constant (k_rel) |
| Toluene | Nucleophilic Addition | 28.5 | 1 |
| DMSO | Nucleophilic Addition | 22.1 | ~ 3,500,000 |
| Water | Nucleophilic Addition | 20.5 | ~ 40,000,000 |
The hypothetical results clearly indicate that polar solvents, particularly protic ones like water, are expected to significantly lower the activation energy for a nucleophilic addition reaction. This is due to their ability to stabilize the developing negative charge on the oxygen atom in the transition state through strong hydrogen bonding and dipole-dipole interactions. This stabilization of the transition state relative to the reactant leads to a dramatic increase in the reaction rate. rsc.orgresearchgate.net
Future Research Directions and Broad Academic Impact
Development of Novel Catalytic Systems
The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 2-Propyn-1-one, 3-bromo-1-phenyl-. Metal-catalyzed transformations are crucial for activating the alkyne's triple bond. The choice of metal, ligands, and reaction conditions can significantly influence the regioselectivity and stereoselectivity of these reactions.
Future research will likely focus on creating more efficient and selective catalysts for reactions involving this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are well-established methods for forming carbon-carbon bonds with alkynes. Research in this area could lead to the development of novel palladium catalysts with enhanced activity and stability. Additionally, other transition metals like rhodium, iridium, and gold have shown promise in catalyzing reactions of phenyl-substituted alkynes and could be adapted for 2-Propyn-1-one, 3-bromo-1-phenyl-. researchgate.net
| Catalyst System | Reaction Type | Potential Application with 2-Propyn-1-one, 3-bromo-1-phenyl- | Key Research Focus |
| Palladium-based catalysts | Cross-coupling (e.g., Sonogashira) | Synthesis of complex molecules by forming new C-C bonds at the alkyne. | Developing more active and recyclable catalysts. |
| Rhodium complexes | Hydrogenation, Cycloadditions | Selective reduction of the alkyne or participation in cycloaddition reactions. | Controlling selectivity to obtain desired products. |
| Gold catalysts | Hydrofunctionalization | Addition of various functional groups across the triple bond. | Achieving high regio- and stereoselectivity. |
| Iridium complexes | C-H activation, Addition reactions | Direct functionalization of the phenyl ring or addition to the alkyne. | Exploring novel reaction pathways. |
Table 1: Potential Catalytic Systems for 2-Propyn-1-one, 3-bromo-1-phenyl-
Exploration of Asymmetric Synthesis
The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Asymmetric synthesis involving 2-Propyn-1-one, 3-bromo-1-phenyl- presents a significant opportunity for future research. The development of chiral catalysts can enable the enantioselective transformation of this prochiral molecule into valuable chiral building blocks.
For example, the use of chiral vanadyl methoxide (B1231860) complexes has been successful in the asymmetric 1,2-oxytrifluoromethylation of styrenes, demonstrating the potential for achieving high enantiomeric excesses (ee). nih.gov Similar strategies could be applied to reactions with 2-Propyn-1-one, 3-bromo-1-phenyl-, where the choice of chiral ligand and catalyst can influence the stereochemical outcome. nih.gov The position and nature of substituents on the phenyl ring can also play a decisive role in the level of asymmetric induction. nih.gov
Future work in this area will likely involve the design and screening of new chiral ligands and catalysts to achieve high yields and enantioselectivities in various transformations, such as asymmetric reductions of the ketone, additions to the alkyne, or cycloaddition reactions.
Integration into Flow Chemistry Methodologies
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. flinders.edu.auyoutube.com The integration of 2-Propyn-1-one, 3-bromo-1-phenyl- into flow chemistry methodologies is a promising avenue for future research. This approach is particularly well-suited for handling potentially hazardous reagents and intermediates, and for optimizing reaction conditions with high precision. flinders.edu.audurham.ac.uk
Multi-step continuous-flow systems can be designed to synthesize complex heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. durham.ac.ukuc.pt For instance, a flow setup could be devised for the sequential functionalization of 2-Propyn-1-one, 3-bromo-1-phenyl-, where the initial product is directly channeled into a subsequent reaction without isolation. durham.ac.uk This can significantly improve efficiency and reduce waste. uc.pt The use of immobilized catalysts or reagents in packed-bed reactors within a flow system can further enhance the sustainability and practicality of these synthetic processes. youtube.com
| Flow Chemistry Advantage | Application to 2-Propyn-1-one, 3-bromo-1-phenyl- Chemistry |
| Enhanced Safety | Controlled handling of potentially reactive intermediates. |
| Improved Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |
| Precise Reaction Control | Fine-tuning of temperature, pressure, and reaction time for optimal yield and selectivity. |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. durham.ac.uk |
Table 2: Advantages of Flow Chemistry for Reactions of 2-Propyn-1-one, 3-bromo-1-phenyl-
Design and Synthesis of Advanced Organic Materials
The unique structural features of 2-Propyn-1-one, 3-bromo-1-phenyl- make it an attractive scaffold for the design and synthesis of advanced organic materials. The presence of the phenyl ring, ketone, and a reactive alkyne provides multiple points for modification and polymerization.
One area of exploration is the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs). nih.gov The incorporation of boron into conjugated organic frameworks can lead to materials with interesting electronic properties, such as low-lying LUMO levels, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and solar cells. nih.gov The bromo-substituent on 2-Propyn-1-one, 3-bromo-1-phenyl- can be utilized in cross-coupling reactions to introduce other functional groups, further tuning the material's properties. nih.gov
Furthermore, the alkyne functionality can be used in polymerization reactions, such as click chemistry, to create novel polymers with tailored properties. The rigid phenylpropynone backbone could impart desirable thermal and mechanical properties to the resulting polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
